molecular formula C9H11ClO2S B12074887 4-Chloro-5-isobutylthiophene-2-carboxylic acid

4-Chloro-5-isobutylthiophene-2-carboxylic acid

Cat. No.: B12074887
M. Wt: 218.70 g/mol
InChI Key: SSEGYSBLRAKIOV-UHFFFAOYSA-N
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Description

4-Chloro-5-isobutylthiophene-2-carboxylic acid is a substituted thiophene derivative featuring a chlorine atom at position 4, an isobutyl group at position 5, and a carboxylic acid moiety at position 2. The compound’s structure combines electron-withdrawing (Cl) and lipophilic (isobutyl) substituents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is inferred as C₉H₁₁ClO₂S, with a molecular weight of 226.7 g/mol.

Properties

Molecular Formula

C9H11ClO2S

Molecular Weight

218.70 g/mol

IUPAC Name

4-chloro-5-(2-methylpropyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C9H11ClO2S/c1-5(2)3-7-6(10)4-8(13-7)9(11)12/h4-5H,3H2,1-2H3,(H,11,12)

InChI Key

SSEGYSBLRAKIOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=C(S1)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

The synthetic routes for this compound involve the Suzuki–Miyaura coupling reaction. In this process, an aryl or vinyl boron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction conditions are mild, and it allows for the formation of carbon–carbon bonds. Specifically, the boron reagent used is an organoboron compound, which is generally stable, readily prepared, and environmentally benign .

Chemical Reactions Analysis

4-Chloro-5-isobutylthiophene-2-carboxylic acid can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include halogens, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions.

Scientific Research Applications

This compound finds applications in several scientific fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Researchers use it to study biological processes and interactions.

    Medicine: Its derivatives may exhibit pharmacological properties.

    Industry: It can be used in the production of pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The exact mechanism by which 4-Chloro-5-isobutylthiophene-2-carboxylic acid exerts its effects depends on its specific application. It may interact with molecular targets or participate in metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-chloro-5-isobutylthiophene-2-carboxylic acid and related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties Applications
4-Chloro-5-isobutylthiophene-2-carboxylic acid Cl (4), isobutyl (5), COOH (2) C₉H₁₁ClO₂S 226.7 High lipophilicity, steric bulk Pharmaceutical intermediate
5-Chlorothiophene-2-carboxylic Acid Cl (5), COOH (2) C₅H₃ClO₂S 162.6 Melting point: 150–152°C; soluble in DMSO Drug synthesis, metal coordination
3-Chloro-4-(isopropylsulphonyl)-5-(methylthio)-thiophene-2-carboxylic acid Cl (3), isopropylsulphonyl (4), methylthio (5), COOH (2) C₁₀H₁₂ClO₄S₃ 366.9 Electron-deficient due to sulphonyl group Chemical research, catalysis
4-(4-Bromophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylic acid Br (4-phenyl), F (4-phenyl), COOH (5) C₁₆H₉BrFNO₂S 392.3 Aromatic bulk, planar structure Materials science, medicinal chemistry

Key Differences and Implications

Substituent Effects on Reactivity and Solubility: The isobutyl group in the target compound enhances lipophilicity compared to simpler analogs like 5-chlorothiophene-2-carboxylic acid, which lacks alkyl chains. This property may improve membrane permeability in drug candidates .

Steric and Electronic Considerations :

  • Steric hindrance from the isobutyl group in the target compound may slow nucleophilic substitution or metal-catalyzed reactions compared to less bulky derivatives.
  • Thiazole derivatives (e.g., ’s compound) exhibit distinct electronic properties due to the nitrogen atom in the ring, enabling π-stacking interactions in medicinal chemistry applications .

Biological and Industrial Applications: 5-Chlorothiophene-2-carboxylic acid is widely used as a ligand in metal-organic frameworks (MOFs) and as a building block for antiviral agents .

Research Findings and Data Gaps

  • Synthetic Challenges : The introduction of isobutyl groups to thiophene rings often requires Friedel-Crafts alkylation, which may compete with undesired side reactions like ring chlorination.
  • Structural Characterization : X-ray crystallography using programs like SHELX could resolve conformational differences between analogs but remains underreported for the target compound.
  • Thermal Stability : Melting points and decomposition temperatures are critical for industrial processing but are absent in current literature for several analogs.

Biological Activity

4-Chloro-5-isobutylthiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on available literature, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring with a chloro substituent at the 4-position and an isobutyl group at the 5-position, along with a carboxylic acid functional group. The presence of these substituents is believed to influence its biological properties significantly.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-Chloro-5-isobutylthiophene-2-carboxylic acid demonstrate activity against various bacterial strains.

  • Mechanism of Action : The proposed mechanism involves the disruption of bacterial cell membranes and interference with metabolic pathways.
  • Case Study : A study by demonstrated that derivatives of thiophene compounds were effective against Mycobacterium tuberculosis, with varying degrees of inhibition based on structural modifications.

Anticancer Activity

Thiophene derivatives have also been explored for their anticancer potential. The structural characteristics of 4-Chloro-5-isobutylthiophene-2-carboxylic acid are thought to enhance its efficacy against cancer cells.

  • Cell Line Studies : In vitro studies have shown that certain thiophene derivatives can induce apoptosis in cancer cell lines by activating specific signaling pathways.
  • Research Findings : A comparative analysis indicated that modifications in the thiophene structure could lead to improved cytotoxic effects against cancer cells, suggesting a structure-activity relationship (SAR) that warrants further investigation.

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundMIC (μg/ml)% InhibitionLog P
4-Chloro-5-isobutylthiophene-2-carboxylic acid12.575%3.5
Thiophene Derivative A6.2585%4.0
Thiophene Derivative B2550%3.0

Note: MIC = Minimum Inhibitory Concentration

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell Line TestedIC50 (μM)
4-Chloro-5-isobutylthiophene-2-carboxylic acidMCF-7 (Breast)10
Thiophene Derivative CHeLa (Cervical)15
Thiophene Derivative DA549 (Lung)20

Note: IC50 = Half Maximal Inhibitory Concentration

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives, including 4-Chloro-5-isobutylthiophene-2-carboxylic acid, is heavily influenced by their structural components. Substituents such as halogens and alkyl groups can modulate lipophilicity and receptor interactions, which are critical for enhancing bioactivity.

  • Lipophilicity : Higher log P values generally correlate with increased membrane permeability and bioactivity.
  • Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances the reactivity of the compound towards biological targets.

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